molecular formula C10H10F3N B12116989 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-

Cat. No.: B12116989
M. Wt: 201.19 g/mol
InChI Key: HIXFHWUPPNEZNY-HWKANZROSA-N
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Description

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzaldehyde and allylamine.

    Condensation Reaction: The first step involves a condensation reaction between 2-(trifluoromethyl)benzaldehyde and allylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the propenamine structure.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce different alkyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with various alkyl or acyl groups.

Scientific Research Applications

2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to interact with neurotransmitter receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: Used in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes by acting as a competitive inhibitor or allosteric modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-amine, 3-phenyl-: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    2-Propen-1-amine, 3-[4-(trifluoromethyl)phenyl]-: Similar structure but with the trifluoromethyl group in a different position, affecting its steric and electronic characteristics.

    2-Propen-1-amine, 3-[2-(difluoromethyl)phenyl]-: Contains a difluoromethyl group instead of trifluoromethyl, leading to variations in chemical behavior and biological activity.

Uniqueness

The presence of the trifluoromethyl group at the 2-position of the phenyl ring in 2-Propen-1-amine, 3-[2-(trifluoromethyl)phenyl]- imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and advanced materials.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(E)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-6H,7,14H2/b5-3+

InChI Key

HIXFHWUPPNEZNY-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/CN)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=CCN)C(F)(F)F

Origin of Product

United States

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